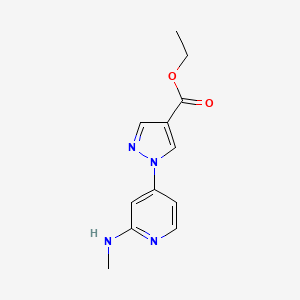

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate is a pyrazole-carboxylate derivative featuring a pyridine ring substituted with a methylamino group at the 2-position and an ethyl ester moiety at the 4-position of the pyrazole ring. This compound belongs to a broader class of heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates for kinase inhibitors and other bioactive agents . Its structural complexity, including the presence of hydrogen-bonding motifs (methylamino group) and planar aromatic systems, makes it a candidate for targeted drug design.

Properties

IUPAC Name |

ethyl 1-[2-(methylamino)pyridin-4-yl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-18-12(17)9-7-15-16(8-9)10-4-5-14-11(6-10)13-2/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRZXKSBWAWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Method

One common approach involves condensing a hydrazine derivative with a suitable β-keto ester or aldehyde to form the pyrazole ring, followed by substitution with a pyridine derivative.

- React hydrazine hydrate with a β-keto ester under reflux in ethanol.

- Cyclize the intermediate with a chloropyridine derivative in the presence of a base such as potassium carbonate.

- Introduce the methylamino group via nucleophilic substitution on the pyridine ring.

| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate + β-keto ester | Ethanol | Reflux | Acid/base catalysis | 65-75 |

| Pyridine substitution | Chloropyridine derivative | DMF or acetonitrile | 80-120°C | Base (K2CO3) | 70-80 |

Nucleophilic Substitution and Esterification

Another route involves starting from a pre-formed pyrazole core with a reactive carboxylate group, then attaching the pyridine and methylamino groups.

- Synthesize a pyrazole-4-carboxylic acid derivative.

- Convert to the corresponding ester via Fischer esterification with ethanol under acidic conditions.

- Perform nucleophilic substitution to introduce the methylamino group onto the pyridine ring, often using methylamine or methylamino reagents.

| Step | Reagents | Solvent | Temperature | Notes | Yield (%) |

|---|---|---|---|---|---|

| Esterification | Carboxylic acid + ethanol | H2SO4 catalyst | 60-80°C | Reflux | 75-85 |

| Amino substitution | Methylamine or methylamino derivative | DMF | Room temp to 50°C | Nucleophilic attack | 60-70 |

Oxidation and Functionalization

For specific derivatives, oxidation of the pyrazole ring or pyridine moiety may be employed to achieve desired substitution patterns, often using potassium persulfate or hydrogen peroxide as oxidants.

- Oxidize the pyrazole ring in acetonitrile with potassium persulfate.

- Control reaction parameters to prevent over-oxidation and ensure selective functionalization.

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| Potassium persulfate | Acetonitrile | 25-50°C | 75-80 | Controlled oxidation |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Key Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Condensation & Cyclization | Hydrazine hydrate, chloropyridine derivatives | Ethanol, DMF | Reflux, 80-120°C | 65-80 | Versatile, high yield |

| Nucleophilic substitution | Methylamine, ester intermediates | DMF, acetonitrile | Room temp to 50°C | 60-70 | Specific functionalization |

| Oxidation | Potassium persulfate | Acetonitrile | 25-50°C | 75-80 | Selective oxidation |

Research Findings and Optimization

Recent patent literature indicates that optimizing oxidant equivalents and reaction temperature can significantly improve yields and reduce impurities. For example, employing potassium persulfate in a D50 particle size range of 20-80 pm enhances oxidation efficiency, achieving yields up to 88%. Additionally, solvent choice impacts reaction rate and selectivity, with acetonitrile and tetrahydrofuran being preferred for their polarity and inertness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine and alcohol derivatives.

Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazole derivatives, including ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate, in targeting various cancer cell lines.

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth. For example, it has shown significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent anti-proliferative effects .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in vitro.

- Clinical Relevance : The compound's anti-inflammatory effects are comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, making it a candidate for further development .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of pyrazole derivatives, including this compound, and tested their anticancer properties against various cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in a lipopolysaccharide-induced inflammation model. This suggests its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate with analogous pyrazole-carboxylates, focusing on structural variations, synthetic routes, and biological relevance.

Table 1: Key Structural and Functional Differences

Structural and Electronic Comparisons

- Substituent Effects: The methylamino group in the target compound provides a hydrogen-bond donor site, distinguishing it from morpholino (electron-rich, hydrogen-bond acceptor) and chloro (electron-withdrawing) analogs. This difference significantly impacts binding to kinase targets like p38 MAP .

- Conformational Flexibility: X-ray crystallography of related compounds (e.g., Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate) reveals dihedral angles of ~50–80° between pyridine and pyrazole rings, suggesting restricted rotation that may influence target engagement .

- Electron-Withdrawing Groups: The trifluoromethyl-substituted analog (Ethyl 1-(pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) exhibits enhanced lipophilicity and metabolic resistance compared to the methylamino variant, making it more suitable for prolonged in vivo activity .

Key Research Findings

- Crystallographic Insights : Disorder in the ethyl ester group and solvent molecules (e.g., DMSO) is common in these compounds, complicating structural refinement. Twin correction methods (e.g., TWINABS) are often required for accurate resolution .

- SAR Studies: Substitution at the pyridine 2-position (methylamino, morpholino, chloro) is critical for modulating kinase selectivity. For instance, chloro derivatives exhibit off-target effects on VEGFR2, while methylamino variants are more selective for p38 MAP .

Biological Activity

Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate is a novel compound belonging to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include a pyrazole ring fused with a pyridine moiety and an ethyl ester group, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, including:

- Antimicrobial Activity : Potentially effective against various bacterial strains.

- Anti-inflammatory Responses : Inhibition of inflammatory pathways.

- Anticancer Properties : Induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.01 | |

| HepG2 (Liver) | 0.03 | |

| NCI-H460 (Lung) | 0.39 | |

| HCT116 (Colon) | 1.1 |

These findings suggest that this compound may possess similar or enhanced anticancer properties.

Antimicrobial and Anti-inflammatory Activity

This compound has also been investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens and modulate inflammatory responses, making them promising candidates for drug development in treating infections and inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Synthesis and Characterization : A study synthesized a series of pyrazole derivatives and evaluated their biological activities. The results indicated that derivatives with specific substitutions exhibited enhanced anticancer activities against multiple cell lines .

- Molecular Modeling Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds similar to this compound could reduce tumor growth in animal models, indicating promising therapeutic efficacy .

Q & A

Q. Factors affecting yields :

- Temperature control : Excess heat may degrade intermediates (e.g., 28% yield in a similar synthesis due to unstable intermediates) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful removal .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 7.7–8.6 ppm), NH signals (δ ~11–13 ppm), and ester ethyl groups (δ 1.1–4.2 ppm) .

- ESI-MS : Confirm molecular ion ([M+1]⁺) and fragmentation patterns (e.g., loss of ethyl group) .

- X-ray crystallography :

Advanced: How can computational methods (e.g., DFT) complement experimental data in understanding the electronic structure and reactivity?

Q. Methodological Answer :

- Geometry optimization : DFT (B3LYP/6-311+G(d,p)) predicts bond lengths and angles, validated against X-ray data .

- HOMO-LUMO analysis : Identifies nucleophilic/electrophilic sites. For example, the pyrazole N-atoms and ester carbonyl are reactive centers .

- Reactivity prediction : Transition state modeling explains regioselectivity in substitution reactions (e.g., preference for 4-position functionalization) .

Advanced: What strategies resolve crystallographic disorder or twinning observed in X-ray structures?

Q. Methodological Answer :

- Twinning detection : Use Hooft (R vs. R_w) or Flack parameters (absolute structure parameter = 0.61(10)) .

- Refinement :

Advanced: How does substituent regiochemistry on the pyrazole ring influence biological activity (e.g., kinase inhibition)?

Q. Methodological Answer :

- Case study : Switching substituents from 4-fluorophenyl to pyridin-4-yl shifts inhibition from p38α MAPK to cancer-related kinases .

- SAR analysis :

- Docking studies : AutoDock Vina predicts binding poses and affinity differences between analogs .

Advanced: How to analyze contradictory data in synthesis yields or structural parameters across studies?

Q. Methodological Answer :

- Yield discrepancies : Compare reaction conditions (e.g., stoichiometry, solvent purity). For example, 21% vs. 30% yields in similar syntheses may stem from trace moisture .

- Structural variations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.